An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-dioxolan-2-one
An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Phenyl-1,3-dioxolan-2-one, a versatile heterocyclic compound. This document includes key identifiers, physicochemical data, spectral information, detailed experimental protocols for its synthesis and polymerization, and a summary of its reactivity and applications, particularly in polymer chemistry and as a synthetic intermediate.
Core Chemical Identity and Properties
4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a cyclic carbonate derived from styrene.[1][2] Its structure, featuring a five-membered dioxolane ring with a phenyl substituent, makes it a valuable building block in organic synthesis.[3]
Chemical Identifiers
A comprehensive list of identifiers for 4-Phenyl-1,3-dioxolan-2-one is provided below to facilitate its unambiguous identification in databases and literature.
| Identifier | Value |
| IUPAC Name | 4-phenyl-1,3-dioxolan-2-one[4] |
| CAS Number | 4427-92-3[3] |
| Molecular Formula | C₉H₈O₃[3] |
| InChI | InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2[4] |
| InChIKey | ZKOGUIGAVNCCKH-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1C(OC(=O)O1)C2=CC=CC=C2[4] |
| Synonyms | Styrene carbonate, 1,3-Dioxolan-2-one, 4-phenyl-[3][4] |
Physicochemical Data
The key physical and chemical properties of 4-Phenyl-1,3-dioxolan-2-one are summarized in the following table. The compound's high boiling point suggests good thermal stability.[1]
| Property | Value |
| Molecular Weight | 164.16 g/mol [2][3] |
| Physical Form | Solid[4] |
| Boiling Point | 354.8 °C at 760 mmHg[1] |
| Melting Point | Data not readily available in cited literature. |
| Purity | Typically >95%[2][4] |
| Storage Conditions | Sealed in a dry environment at 2-8 °C[4] |
| Solubility | Data for specific solvents is not readily available, but it is used in reactions with organic solvents like DMSO.[5] |
Synthesis and Reactivity
4-Phenyl-1,3-dioxolan-2-one serves as a key intermediate in the development of advanced materials and pharmaceuticals due to its specific reactivity, primarily centered around its cyclic carbonate structure.[1][3]
Synthesis via CO₂ Cycloaddition
The most common and atom-economical synthesis route is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[6] This reaction is typically catalyzed by a variety of systems, including zinc-based catalysts, often in combination with a co-catalyst.[1][2]
Core Reactivity: Ring-Opening Reactions
The cyclic carbonate structure of 4-Phenyl-1,3-dioxolan-2-one allows for versatile transformations, most notably through ring-opening reactions.[1] This reactivity is fundamental to its primary application in ring-opening polymerization (ROP) to produce functional polyesters.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and polymerization of 4-Phenyl-1,3-dioxolan-2-one, based on established procedures in the literature.
Representative Synthesis: Catalytic Cycloaddition of CO₂ to Styrene Oxide
This protocol is a representative procedure based on catalytic systems described for the cycloaddition of CO₂ to epoxides.[2]
Materials:
-
Styrene oxide (20 mmol)
-
Zinc iodide (ZnI₂) (0.2 mmol, 1.0 mol%)
-
Stainless steel reactor (e.g., 40 mL) equipped with a magnetic stirrer and thermocouple
-
Carbon dioxide (CO₂, 99.995% purity)
Workflow Diagram:
Procedure:
-
Place styrene oxide (20 mmol) and the catalyst (e.g., ZnI₂, 0.2 mmol) into the stainless steel reactor.[2]
-
Seal the reactor and then introduce carbon dioxide to the desired pressure (e.g., 2.0 MPa).[2]
-
Heat the reactor to the target temperature (e.g., 100 °C) and begin stirring.[2]
-
Maintain the reaction for the specified duration (e.g., 18 hours).[2]
-
After the reaction period, cool the vessel to room temperature and carefully vent the remaining CO₂ pressure.
-
The resulting product can be analyzed directly by ¹H NMR spectroscopy using an internal standard to determine conversion and yield.[2] Further purification can be achieved by column chromatography or distillation under reduced pressure.
Representative Protocol: Organocatalytic Ring-Opening Polymerization (ROP)
This protocol outlines a general procedure for the organocatalyzed ROP of 4-Phenyl-1,3-dioxolan-2-one to form poly(mandelic acid) derivatives, a class of biodegradable polyesters.[7][8]
Materials:
-
4-Phenyl-1,3-dioxolan-2-one (monomer)
-
An initiator, such as Benzyl Alcohol or Neopentanol
-
An organocatalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3 mol %)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Quenching agent (e.g., Benzoic acid)
-
Precipitation solvent (e.g., cold Methanol or a diethyl ether/petroleum ether mixture)
-
Dried reaction vessel (e.g., Schlenk flask) under an inert atmosphere
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the 4-Phenyl-1,3-dioxolan-2-one monomer and the initiator (e.g., neopentanol) in anhydrous solvent.[8]
-
Take an initial sample (t=0) for ¹H NMR analysis to establish the initial monomer-to-initiator ratio.
-
Add the organocatalyst (e.g., DBU, 3 mol %) to the solution to initiate polymerization.[9]
-
Stir the reaction at room temperature. Monitor the progress of the polymerization by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR.[8]
-
Once the desired conversion is achieved, quench the reaction by adding a small amount of benzoic acid.[9]
-
Dissolve the crude polymer in a minimal amount of a suitable solvent like DCM.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a cold non-solvent (e.g., methanol) with vigorous stirring.[8]
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for its structure.
Spectral Data
Comprehensive spectral data is crucial for the verification of the structure and purity of 4-Phenyl-1,3-dioxolan-2-one. Data is available through public repositories such as PubChem and SpectraBase.[3][4]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon, the two carbons of the dioxolane ring, and the carbons of the phenyl group.
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band characteristic of the cyclic carbonate carbonyl group (C=O stretch), typically around 1800 cm⁻¹.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) corresponding to its exact mass.
Applications and Future Outlook
4-Phenyl-1,3-dioxolan-2-one is a significant chemical intermediate with growing importance in several fields:
-
Polymer Chemistry: It is a key monomer for the synthesis of functional poly(α-hydroxy acid)s, such as poly(mandelic acid).[7] These polymers are of interest for biomedical applications due to their potential biodegradability and biocompatibility.
-
Organic Synthesis: The compound serves as a versatile building block. Its reactivity, including interactions with halides, allows for further functionalization and the creation of more complex molecules for the pharmaceutical and fine chemical industries.[1][2]
-
Green Chemistry: Its synthesis via the fixation of CO₂ positions it as a product of green and sustainable chemistry, contributing to carbon capture and utilization (CCU) strategies.[6]
The continued development of more efficient and selective catalysts for both its synthesis and polymerization will further enhance the utility of 4-Phenyl-1,3-dioxolan-2-one in creating novel materials and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Phenyl-1,3-dioxolan-2-one | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]


